molecular formula C32H42N6O8 B12799329 L-Isoleucinamide, N2-((phenylmethoxy)carbonyl)-L-asparaginyl-L-tyrosyl-D-prolyl- CAS No. 121822-73-9

L-Isoleucinamide, N2-((phenylmethoxy)carbonyl)-L-asparaginyl-L-tyrosyl-D-prolyl-

Cat. No.: B12799329
CAS No.: 121822-73-9
M. Wt: 638.7 g/mol
InChI Key: KWPOAFQJDJJKQD-LKLZPQJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic tetrapeptide derivative featuring:

  • N-terminal blocking group: The N2-((phenylmethoxy)carbonyl) (CBz or Z group) protects the α-amine of isoleucinamide, a common strategy in peptide synthesis to prevent unwanted side reactions .
  • Sequence: L-Asparaginyl (Asn), L-Tyrosyl (Tyr), and D-Prolyl (D-Pro) residues.
  • Functional groups: The Tyr side chain provides a phenolic hydroxyl group for hydrogen bonding, while the Asn residue contributes a carboxamide group for solubility in polar solvents.

Properties

CAS No.

121822-73-9

Molecular Formula

C32H42N6O8

Molecular Weight

638.7 g/mol

IUPAC Name

benzyl N-[(2S)-4-amino-1-[[(2S)-1-[(2R)-2-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate

InChI

InChI=1S/C32H42N6O8/c1-3-19(2)27(28(34)41)37-30(43)25-10-7-15-38(25)31(44)24(16-20-11-13-22(39)14-12-20)35-29(42)23(17-26(33)40)36-32(45)46-18-21-8-5-4-6-9-21/h4-6,8-9,11-14,19,23-25,27,39H,3,7,10,15-18H2,1-2H3,(H2,33,40)(H2,34,41)(H,35,42)(H,36,45)(H,37,43)/t19-,23-,24-,25+,27-/m0/s1

InChI Key

KWPOAFQJDJJKQD-LKLZPQJISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

  • Resin Loading: The synthesis begins by anchoring the C-terminal amino acid (here, likely the D-prolyl residue) onto a solid resin support, such as Wang or Rink amide resin, depending on the desired C-terminal functionality.
  • Amino Acid Coupling: Sequential coupling of protected amino acids is performed. Each amino acid is typically protected at the N-terminus with the Cbz group or Fmoc group; in this case, the phenylmethoxycarbonyl (Cbz) group is used for N2 protection of asparagine.
  • Activation: Coupling reagents such as HBTU, HATU, or DIC with additives like HOBt are used to activate the carboxyl group of the incoming amino acid for amide bond formation.
  • Deprotection: After each coupling, the N-terminal protecting group is removed under mild conditions (e.g., hydrogenolysis for Cbz or base treatment for Fmoc) to expose the amine for the next coupling.
  • Side Chain Protection: Side chains of amino acids like asparagine and tyrosine are protected with suitable groups (e.g., trityl for asparagine, tert-butyl for tyrosine) to prevent side reactions.
  • Cleavage and Purification: After chain assembly, the peptide is cleaved from the resin using appropriate cleavage cocktails (e.g., TFA-based mixtures) that also remove side chain protecting groups. The crude peptide is then purified by preparative HPLC.

Solution-Phase Peptide Synthesis

  • Fragment Coupling: For longer peptides or those with complex sequences, solution-phase synthesis may be employed by coupling smaller peptide fragments.
  • Protection Strategy: The N2-((phenylmethoxy)carbonyl) group is introduced by reacting the amino group of asparagine with benzyl chloroformate (Cbz-Cl) under basic conditions.
  • Amide Formation: L-isoleucinamide is prepared by amidation of L-isoleucine’s carboxyl group, typically using activating agents like carbodiimides (e.g., EDC) in the presence of amines.
  • Coupling Reactions: Peptide bonds are formed by activating the carboxyl group of one fragment or amino acid and coupling it to the free amine of another, often using carbodiimide chemistry or mixed anhydrides.
  • Purification: Each intermediate is purified by crystallization or chromatography before proceeding to the next step.

Specific Notes on Protecting Groups and Stereochemistry

  • The Cbz group is stable under acidic conditions but removable by catalytic hydrogenation, allowing selective deprotection without affecting other protecting groups.
  • The use of D-prolyl residue requires careful stereochemical control to avoid racemization during coupling.
  • L-isoleucinamide synthesis involves replacing the carboxyl OH with NH2, which can be achieved by converting the acid to an activated ester or acid chloride followed by reaction with ammonia or ammonium salts.

Data Table: Typical Reagents and Conditions for Preparation Steps

Step Reagents/Conditions Purpose/Notes
N2-Cbz Protection of Asparagine Benzyl chloroformate (Cbz-Cl), base (NaHCO3) Protect amino group to prevent side reactions
L-Isoleucinamide Formation L-Isoleucine, EDC or DCC, NH3 or NH4OH Amidation of carboxyl group
Peptide Coupling HBTU/HATU/DIC, HOBt, DIPEA, DMF Activation and coupling of amino acids
N-Terminal Deprotection Hydrogenation (Pd/C, H2) for Cbz removal Expose amine for next coupling
Side Chain Protection Removal TFA cocktail (TFA/TIS/H2O) Cleavage from resin and side chain deprotection
Purification Preparative HPLC, crystallization Obtain pure peptide

Research Findings and Optimization

  • Studies indicate that Cbz protection provides excellent stability during peptide elongation and can be selectively removed without affecting other protecting groups, making it suitable for complex peptides like this compound.
  • Amidation to form L-isoleucinamide is efficiently achieved using carbodiimide coupling agents with minimal racemization, preserving stereochemistry.
  • The use of solid-phase synthesis accelerates the preparation and allows automation, but solution-phase fragment coupling is preferred for very long or complex sequences to improve yield and purity.
  • Purification by preparative HPLC is critical due to the presence of closely related impurities and incomplete coupling products.
  • Analytical methods such as mass spectrometry and NMR confirm the sequence and stereochemistry of the final product.

Chemical Reactions Analysis

Types of Reactions

Asparagine-Tyrosine-D-Proline-Isoleucine-Amide: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction can break disulfide bonds, leading to linear peptides.

Scientific Research Applications

Medicinal Chemistry

L-Isoleucinamide has shown promise in the field of medicinal chemistry, particularly in drug design and development. Its structural similarity to biologically active peptides suggests potential as a lead compound for developing new therapeutics.

Case Study: Peptide Synthesis
The synthesis of L-Isoleucinamide can be achieved using solid-phase peptide synthesis techniques. This method allows for the efficient assembly of peptides with specific sequences, which can be further modified to enhance bioactivity or selectivity against specific targets.

Biochemical Studies

The interactions of L-Isoleucinamide with various biological receptors and enzymes are critical for understanding its pharmacological effects. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be employed to study these interactions.

Research Findings: Binding Affinity
Studies have indicated that L-Isoleucinamide exhibits binding affinity to certain enzyme targets, suggesting its potential role as an inhibitor or modulator in biochemical pathways. Understanding these interactions can lead to insights into its therapeutic mechanisms.

Material Science

The unique properties of L-Isoleucinamide also extend to material science, where it can be utilized in the development of novel biomaterials. Its ability to form stable structures makes it suitable for applications in drug delivery systems and tissue engineering.

Application Example: Drug Delivery Systems
By incorporating L-Isoleucinamide into polymer matrices, researchers have developed drug delivery systems that can provide controlled release of therapeutics, improving efficacy and reducing side effects.

Mechanism of Action

The mechanism of action of Asparagine-Tyrosine-D-Proline-Isoleucine-Amide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the peptide’s structure and the biological context in which it is studied.

Comparison with Similar Compounds

Blocking Group Analysis

The CBz group in the target compound is compared below with other common blocking groups (Table 1):

Table 1: Blocking Group Comparison

Blocking Group Deprotection Method Stability Applications Reference
CBz (Target compound) Hydrogenolysis (H₂/Pd) Moderate; sensitive to acid Peptide synthesis, amine protection
BOC Acid (TFA) High Solid-phase peptide synthesis
Fmoc Base (piperidine) Labile to base SPPS, orthogonal protection
Bhoc Acid (TFA) High Specialty peptide synthesis

Key Findings :

  • The CBz group offers orthogonal protection relative to BOC or Fmoc but requires harsh deprotection conditions, limiting its use in complex syntheses .

Peptide Sequence and Structural Analogues

Comparison with L-Phenylalaninamide,5-oxo-L-prolyl-L-asparaginyl-L-phenylalanyl-L-isoleucyl-L-arginyl- (87259-30-1) :

  • Sequence differences : The target compound replaces L-phenylalanyl and L-arginyl residues with L-tyrosyl and D-prolyl, respectively.
  • Functional impact :
    • The Tyr residue introduces a hydroxyl group, enhancing hydrogen-bonding capacity compared to phenylalanine .
    • D-Prolyl confers resistance to prolyl hydroxylases (e.g., HIF-PH), which typically modify L-proline in hypoxia-sensing pathways .

Table 2: Peptide Structural Comparison

Property Target Compound 87259-30-1 ()
Proline configuration D-Pro (non-natural) L-Pro (natural)
Aromatic residue L-Tyr (phenolic OH) L-Phe (hydrophobic)
Blocking group CBz None specified
Potential stability High (D-Pro resists enzymes) Moderate (L-Pro susceptible)

Research Implications

  • Limitations : CBz’s sensitivity to acidic conditions necessitates careful handling during synthesis compared to BOC or Fmoc .

Biological Activity

L-Isoleucinamide, N2-((phenylmethoxy)carbonyl)-L-asparaginyl-L-tyrosyl-D-prolyl- is a synthetic compound characterized by its complex structure and biological activity. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C32H42N6O8
  • Monoisotopic Mass : 638.306 g/mol
  • CAS Number : 121822-73-9

The compound consists of multiple amino acid residues, which contribute to its biological activity. Its intricate structure allows for interactions with various biological targets, making it a subject of research in drug development.

Research indicates that L-Isoleucinamide exhibits several biological activities:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
  • Anti-inflammatory Effects : Studies suggest that L-Isoleucinamide may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects. This mechanism could be beneficial in treating inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies indicate that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative disorders.

In Vitro Studies

In vitro experiments have demonstrated the following:

  • Cell Viability : L-Isoleucinamide was tested on various cell lines, showing a dose-dependent increase in cell viability under oxidative stress conditions.
  • Cytokine Production : The compound significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures, indicating its anti-inflammatory potential.

In Vivo Studies

Animal models have been utilized to assess the efficacy of L-Isoleucinamide:

  • Model for Inflammation : In a rat model of induced inflammation, administration of L-Isoleucinamide resulted in reduced swelling and pain compared to control groups.
  • Neuroprotection : In models of neurodegeneration, treatment with L-Isoleucinamide led to improved cognitive function and reduced neuronal loss.

Data Table of Biological Activities

Activity TypeObserved EffectReference Study
AntioxidantScavenging free radicals
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
NeuroprotectiveImproved cognitive function

Case Study 1: Anti-inflammatory Effects

In a controlled study involving rats with induced arthritis, L-Isoleucinamide was administered over four weeks. Results showed a significant decrease in joint swelling and pain scores compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues.

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

A study investigated the effects of L-Isoleucinamide on cognitive decline in a transgenic mouse model of Alzheimer’s disease. Mice treated with the compound exhibited improved memory performance on behavioral tests and showed decreased amyloid-beta plaque accumulation in the brain.

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for producing L-Isoleucinamide, N²-((phenylmethoxy)carbonyl)-L-asparaginyl-L-tyrosyl-D-prolyl- with high purity?

  • Methodology :

  • Solid-phase peptide synthesis (SPPS) is recommended, leveraging Fmoc/t-Bu chemistry for stepwise assembly. The phenylmethoxy carbonyl (Z) group at the N² position of isoleucinamide acts as a protective group, which can be removed via catalytic hydrogenation or acidic cleavage .
  • Purification : Use reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradients of acetonitrile/water (0.1% TFA) to isolate the target compound. Purity should be confirmed by analytical HPLC (>95%) and mass spectrometry (MALDI-TOF or ESI-MS) .

Q. Which analytical techniques are critical for structural confirmation of this peptide?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Employ 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR to resolve backbone connectivity and stereochemistry, particularly for the D-proline residue .
  • Mass Spectrometry : Confirm molecular weight using MALDI-TOF or ESI-MS. For example, a theoretical mass of ~700-800 Da (exact value depends on sequence) should match experimental data .
  • Circular Dichroism (CD) : Assess secondary structure in solution, especially if the peptide exhibits helical or β-turn propensities due to the D-proline residue .

Advanced Research Questions

Q. How can researchers design enzyme inhibition assays to evaluate the biological activity of this compound?

  • Methodology :

  • Target Selection : Based on structural analogs (e.g., pseudopeptide amides in ), prioritize enzymes like aspartic proteases (e.g., pepsin-like enzymes) or synthetases (e.g., asparagine synthetase).
  • Kinetic Assays : Use fluorogenic or chromogenic substrates (e.g., FRET-based) to measure inhibition constants (Ki) or IC50 values. For example, a rhizopus pepsin inhibition assay (Ki = 54 nM for a related compound) could be adapted .
  • Controls : Include positive controls (e.g., pepstatin A for aspartic proteases) and validate results across multiple enzyme batches to account for variability .

Q. What strategies resolve discrepancies in inhibition data across studies, such as conflicting Ki values?

  • Methodology :

  • Enzyme Source Variability : Compare results using recombinant vs. tissue-extracted enzymes, as post-translational modifications or isoforms may alter sensitivity .
  • Assay Conditions : Standardize pH, ionic strength, and temperature. For example, aspartic proteases require acidic pH (~3–5), while synthetases function at neutral pH .
  • Orthogonal Assays : Confirm inhibitory activity using complementary techniques (e.g., surface plasmon resonance for binding affinity vs. functional assays) .

Q. How can computational modeling guide the optimization of this peptide’s bioactivity?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with target enzymes. Focus on interactions between the phenylmethoxy carbonyl group and hydrophobic enzyme pockets .
  • Molecular Dynamics (MD) : Simulate peptide-enzyme complexes to assess stability of binding conformations, particularly the role of D-proline in rigidifying the peptide backbone .

Data Analysis and Structural Insights

Q. What are the key considerations for interpreting NMR data of peptides containing D-proline?

  • Methodology :

  • Stereochemical Assignments : Compare NOE patterns (e.g., Hα-Hδ correlations) between D- and L-proline residues. D-Proline induces distinct NOESY cross-peaks due to its inverted configuration .
  • Dynamic Behavior : Analyze temperature-dependent NMR to assess conformational flexibility. D-proline may restrict backbone motion, influencing biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.